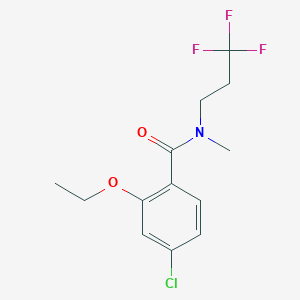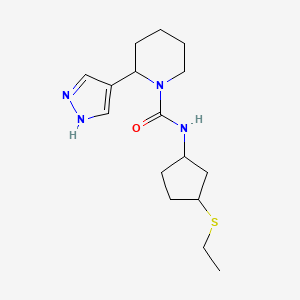![molecular formula C10H10F5NO3S B7642835 N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the sulfonylurea family of compounds, which are known to have a wide range of biological activities, including antidiabetic, anti-inflammatory, and antitumor effects.
作用机制
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide is complex and not fully understood. It is known to bind to SURs with high affinity, which can lead to the modulation of ion channels and the regulation of insulin secretion. This compound has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and cyclooxygenase. In cancer cells, this compound is thought to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to regulate insulin secretion, modulate ion channels, inhibit the activity of various enzymes, and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide is its high affinity for SURs, which makes it a useful tool for studying their function. In addition, this compound has been shown to have antitumor effects and to inhibit the activity of various enzymes, making it a potentially useful therapeutic agent. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide. One area of research is the development of more potent and selective SUR ligands based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound in cancer cells, with the goal of identifying new targets for cancer therapy. Finally, the development of new formulations of this compound with improved solubility and bioavailability could lead to the development of new therapeutic agents for a wide range of diseases.
合成方法
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide involves the reaction of 2,2,2-trifluoroethylamine with 2-(difluoromethoxy)phenyl isocyanate in the presence of methanesulfonyl chloride. The reaction is carried out under reflux conditions in anhydrous tetrahydrofuran (THF) for several hours. The resulting product is purified by column chromatography to obtain pure this compound. The yield of this compound is typically around 50%.
科学研究应用
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of sulfonylurea receptors (SURs) in various biological processes. SURs are a family of transmembrane proteins that are involved in the regulation of insulin secretion, ion transport, and cell proliferation. This compound has been shown to bind to SURs with high affinity, making it a useful tool for studying their function.
In addition to its use as a tool for studying SURs, this compound has also been investigated for its potential antitumor effects. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of this compound in cancer cells is not fully understood, but it is thought to involve the modulation of ion channels and the induction of apoptosis.
属性
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO3S/c1-20(17,18)16-8(10(13,14)15)6-4-2-3-5-7(6)19-9(11)12/h2-5,8-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCOBDKNXJRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

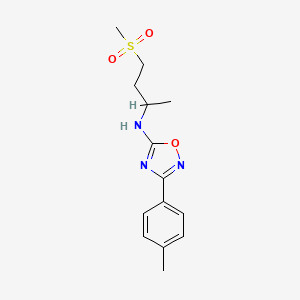
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
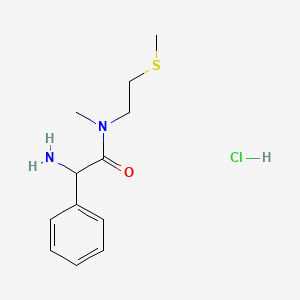
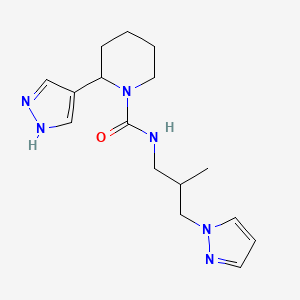
![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
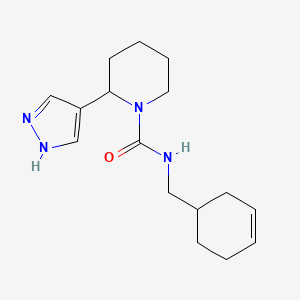
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
